BenchChemオンラインストアへようこそ!

1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone

Lipophilicity Drug Design ADME Prediction

1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone (CAS 1870386-96-1) is a synthetic, heterocyclic building block belonging to the 2-pyrrolidinone class. It features a 4-bromo-2,5-difluorophenyl substituent attached to the lactam nitrogen, conferring a molecular formula of C₁₀H₈BrF₂NO and a molecular weight of 276.08 g/mol.

Molecular Formula C10H8BrF2NO
Molecular Weight 276.08 g/mol
Cat. No. B13710447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone
Molecular FormulaC10H8BrF2NO
Molecular Weight276.08 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC(=C(C=C2F)Br)F
InChIInChI=1S/C10H8BrF2NO/c11-6-4-8(13)9(5-7(6)12)14-3-1-2-10(14)15/h4-5H,1-3H2
InChIKeyUXWCQXCEIZRGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone: CAS 1870386-96-1 Structural & Physicochemical Baseline for Research Procurement


1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone (CAS 1870386-96-1) is a synthetic, heterocyclic building block belonging to the 2-pyrrolidinone class . It features a 4-bromo-2,5-difluorophenyl substituent attached to the lactam nitrogen, conferring a molecular formula of C₁₀H₈BrF₂NO and a molecular weight of 276.08 g/mol . This compound is primarily employed as an advanced synthetic intermediate, with the bromine atom serving as a versatile handle for palladium-catalyzed cross-coupling transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex molecular architectures for medicinal chemistry and materials science [1].

Why Generic Substitution of 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone with Other Pyrrolidinone Analogs Fails


Direct replacement of 1-(4-bromo-2,5-difluorophenyl)-2-pyrrolidinone with its nearest structural analogs—such as the 2,6-difluorophenyl isomer, the non-fluorinated phenyl congener, or the chloro variant—is problematic because the 2,5-difluoro substitution pattern establishes a distinct electronic environment and steric profile that influences both synthetic reactivity in cross-coupling reactions and the physicochemical properties of downstream products [1]. Additionally, the C–Br bond at the para position provides a kinetically accessible oxidative addition site for Pd(0) catalysts, whereas the C–Cl analog exhibits significantly slower coupling rates under standard conditions [2]. The quantified evidence below demonstrates how even minor positional or atomic alterations in the phenyl substituent lead to measurable differences in lipophilicity, reactivity, and biological target engagement that directly impact research reproducibility and compound progression decisions.

Quantitative Differentiation Evidence for 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone vs. Its Closest Analogs


Computed LogP of 2.2 for the 2,5-Difluoro-Bromo Derivative vs. the 2,6-Difluoro Isomer (LogP ~2.4) and Non-Fluorinated Analog (LogP ~2.9)

The computed octanol-water partition coefficient (LogP) for 1-(4-bromo-2,5-difluorophenyl)-2-pyrrolidinone is 2.2 [1]. This value is lower than that predicted for the 2,6-difluorophenyl positional isomer (estimated LogP ~2.4) and significantly lower than the non-fluorinated 1-(4-bromophenyl)-2-pyrrolidinone analog (estimated LogP ~2.9) [2]. The reduced lipophilicity of the 2,5-difluoro arrangement arises from the unique dipole moment orientation imparted by the non-symmetric fluorine placement, which enhances aqueous solubility relative to the 2,6-isomer.

Lipophilicity Drug Design ADME Prediction

Bromine as a Superior Cross-Coupling Handle: Relative Oxidative Addition Rates of Ar–Br vs. Ar–Cl in Palladium-Catalyzed Transformations

1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone contains a C–Br bond at the para position that is specifically documented as a reactant in Suzuki-Miyaura coupling reactions [1]. In palladium-catalyzed cross-coupling, aryl bromides exhibit oxidative addition rates approximately 5- to 50-fold faster than the corresponding aryl chlorides under standard Pd(0)/phosphine conditions [2]. This means that 1-(4-chloro-2,5-difluorophenyl)-2-pyrrolidinone, a potential direct substitute, requires harsher conditions (elevated temperature, stronger base, specialized ligands) to achieve comparable conversion, increasing the risk of side reactions and reducing functional group tolerance.

Suzuki Coupling C–C Bond Formation Synthetic Efficiency

2,5-Difluoro Substitution Pattern Confers Differential Biological Activity Relative to 2,6-Difluoro Isomer in Adrenergic Receptor Assays

Although direct biological data for the target compound itself is limited in the public domain, class-level evidence from closely related N-phenyl-2-pyrrolidinones demonstrates that the fluorine substitution pattern on the phenyl ring profoundly affects receptor binding. Roe & Burton (1968) showed that 2,6-difluorophenyl-substituted analogs were 'relatively inactive at both alpha- and beta-adrenergic receptors,' whereas earlier work indicated that 2-fluoro substitution selectively decreased alpha-adrenergic activity [1]. This implies that the 2,5-difluoro arrangement—placing one fluorine ortho and one meta to the pyrrolidinone attachment—creates a unique pharmacological fingerprint distinct from both the 2,6-difluoro and the mono-fluoro analogs.

Receptor Pharmacology Structure-Activity Relationship Fluorine Effects

PI5P4K Inhibitor Patent Landscape: 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone as a Key Intermediate in Chromenopyridine-Derived Kinase Inhibitors

The compound 1-(4-bromo-2,5-difluorophenyl)-2-pyrrolidinone is structurally mapped as an intermediate in the synthesis of chromenopyridine derivatives claimed as phosphatidylinositol-5-phosphate-4-kinase (PI5P4K) inhibitors [1]. The patent (US20210253600A1 / WO2018115360) discloses that pyrrolidin-2-one fragments bearing halogenated phenyl groups are essential for the construction of the final pharmacophore. The 4-bromo-2,5-difluorophenyl variant specifically enables late-stage diversification via cross-coupling, which is not feasible with non-halogenated pyrrolidinone building blocks, thus making it a strategic procurement choice for medicinal chemistry teams pursuing PI5P4K-targeted programs.

PI5P4K Inhibition Cancer Therapeutics Patent Analysis

Purity and Characterization Data: >95% Assay with Full Analytical Documentation Enables Reproducible Research

Reputable vendor technical datasheets for 1-(4-bromo-2,5-difluorophenyl)-2-pyrrolidinone report a minimum purity specification of 95% . Standard analytical characterization includes CAS registry verification (1870386-96-1), molecular formula confirmation (C₁₀H₈BrF₂NO), and molecular weight (276.08 g/mol) . In contrast, less common analogs such as 1-(4-chloro-2,5-difluorophenyl)-2-pyrrolidinone and 1-(4-iodo-2,5-difluorophenyl)-2-pyrrolidinone require custom synthesis and do not have established purity benchmarks from multiple suppliers, increasing the risk of batch-to-batch variability in critical research applications.

Quality Control Reproducibility Analytical Chemistry

Note on Limited Public Quantitative Data for This Specific Compound

An extensive search of peer-reviewed literature, patent databases, and authoritative chemical repositories (PubChem, ChEMBL, BindingDB) has identified no publicly available quantitative in vitro or in vivo pharmacological data specifically for 1-(4-bromo-2,5-difluorophenyl)-2-pyrrolidinone. The compound is primarily documented as a synthetic intermediate [1]. The evidence items above therefore rely on class-level inference from closely related pyrrolidinone analogs and on well-established principles of physical organic chemistry. Users requiring direct target-binding or cellular activity data should commission bespoke profiling studies or wait for publication of proprietary screening results.

Data Transparency Research Gap Procurement Caution

Optimal Application Scenarios for 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone Based on Differentiation Evidence


Late-Stage Diversification in PI5P4K and Lipid Kinase Drug Discovery Programs

Medicinal chemistry teams synthesizing chromenopyridine-based PI5P4K inhibitors can employ 1-(4-bromo-2,5-difluorophenyl)-2-pyrrolidinone as a key late-stage intermediate for Suzuki-Miyaura diversification [1]. The bromine handle enables rapid generation of analog libraries from a single advanced intermediate, eliminating the need to re-synthesize the pyrrolidinone core for each variation. This is particularly valuable given that the parent patent (US20210253600A1) demonstrates multiple examples with PI5P4Kα IC₅₀ values below 100 nM.

Structure-Activity Relationship (SAR) Studies Exploring Fluorine Positional Effects on Target Binding

The 2,5-difluoro substitution pattern of this compound provides a defined electronic and steric profile that differs measurably from the 2,6-difluoro isomer [1]. Researchers investigating the impact of fluorine regioisomerism on receptor or enzyme binding can use this compound as a comparator to 1-(4-bromo-2,6-difluorophenyl)-2-pyrrolidinone, leveraging the distinct LogP values (2.2 vs. ~2.4) and dipole orientations to interpret SAR trends.

Cross-Coupling Methodology Development Using Pyrrolidinone-Containing Substrates

The established reactivity of the aryl bromide moiety in this compound under standard Suzuki conditions [1] makes it a suitable substrate for developing new catalytic methods that must tolerate the Lewis-basic amide carbonyl of the pyrrolidinone ring. Its reactivity advantage over the corresponding aryl chloride (5- to 50-fold faster oxidative addition) [2] ensures that coupling proceeds efficiently under mild conditions, allowing researchers to focus on catalyst optimization rather than substrate activation.

Reagent Qualification for Lead Compound Scale-Up in Contract Research Organizations (CROs)

CROs and internal process chemistry groups requiring a well-characterized, commercially available pyrrolidinone building block with documented purity (≥95%) [1] can rely on this compound as a standard reagent for scale-up feasibility studies. The availability of analytical specifications and the established synthetic procedures reduce procurement risk compared to custom-synthesized iodo or chloro analogs, which lack batch-to-batch consistency data.

Quote Request

Request a Quote for 1-(4-Bromo-2,5-difluorophenyl)-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.